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Compound of Interest

Compound Name: Methyl 2-(p-tolylamino)benzoate

Cat. No.: B12930953

Get Quote

Introduction & Structural Context
N-aryl methyl anthranilates are ester derivatives of N-aryl anthranilic acids (fenamic acids).

While the parent acids are potent COX inhibitors, the methyl esters often serve as prodrugs or

model systems to study the intramolecular hydrogen bond (IMHB) without the interference of

strong intermolecular carboxylic acid dimerization.

The core structural interest lies in the competition between:

Conformational Locking: The N-H...O=C interaction which planarizes the anthranilate core.

Steric Twist: The N-aryl ring (Ring B) twisting out of plane relative to the anthranilate ring

(Ring A) to relieve steric strain, particularly when ortho-substituents are present.

Core Structural Scaffold
Ring A: Anthranilate moiety (planar).

Ring B: N-aryl substituent (variable torsion).

Interaction: S(6) graph set motif (Intramolecular N-H...O).
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Experimental Workflow
The following workflow ensures high-fidelity structural data, minimizing disorder and thermal

motion artifacts.

Synthesis & Purification
Protocol: Esterification of N-phenylanthranilic acid using Methanol/H₂SO₄ (catalytic) under

reflux for 6-8 hours.

Purification: Neutralize with NaHCO₃, extract into Ethyl Acetate, and pass through a short

silica plug to remove unreacted acid. High purity (>99%) is required for defect-free crystals.

Crystallization Protocol
For this lipophilic class, Slow Evaporation yields the most consistent X-ray quality prisms.

Step-by-Step Method:

Solvent Selection: Dissolve 20 mg of the derivative in 2 mL of a semi-polar solvent.

Preferred: Ethanol or Acetone (Good solubility, moderate evaporation rate).

Alternative: Methanol/Dichloromethane (1:1) for highly insoluble derivatives.

Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial.

Dust particles induce rapid, polycrystalline precipitation (twinning).

Vapor Diffusion (Optional): If evaporation fails, place the vial (uncapped) inside a larger jar

containing Hexane (antisolvent). Cap the large jar.

Growth: Allow to stand at 20°C in a vibration-free zone. Crystals typically appear in 48-72

hours.

Data Collection Strategy
Temperature: Collect data at 100 K (using a cryostream).
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Reasoning: Methyl groups in the ester and N-aryl ring often exhibit high thermal motion or

rotational disorder at room temperature (298 K). Cooling freezes these rotations,

improving resolution.

Source: Mo-Kα (λ = 0.71073 Å) is standard. For purely organic light-atom structures, Cu-Kα

is acceptable and provides higher intensity for small crystals, though absorption correction

becomes more critical.

Visualization: Analytical Logic
The following diagram outlines the logical flow from crystal selection to structural validation.
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Caption: Analytical workflow for N-aryl methyl anthranilate crystallography, emphasizing the

transition from purification to specific structural checks.
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Structural Analysis & Data Interpretation[1][2][3][4]
[5][6][7][8]
The Intramolecular Lock (S(6) Motif)
The defining feature of this class is the intramolecular hydrogen bond between the amine

nitrogen (N-H) and the carbonyl oxygen (C=O) of the ester.

Metric: Measure the N...O distance.

Typical Range: 2.60 – 2.75 Å.

Significance: This interaction forms a pseudo-six-membered ring (S(6) graph set). It locks the

ester group coplanar with the anthranilate ring, preventing free rotation of the

methoxycarbonyl group. This is a "self-validating" feature; if this bond is absent or long (>3.0

Å), the structure is likely a high-energy conformer or the assignment is incorrect.

Conformational Twist (The "Fenamate Twist")
While the anthranilate core is planar, the N-aryl ring is rarely coplanar due to steric repulsion

between the H-atoms (or substituents) at the ortho positions of both rings.

Torsion Angle (C-N-C-C): Typically ranges from 40° to 70°.

Effect: This twist disrupts extended pi-conjugation between the two aromatic systems,

affecting the compound's UV-Vis absorption and fluorescence properties.

Supramolecular Packing
Unlike the parent acids (which form strong O-H...O dimers), the methyl esters lack strong

hydrogen bond donors (the NH is locked intramolecularly).

Dominant Forces:

C-H...O: Weak interactions between aromatic protons and the carbonyl oxygen of

neighboring molecules.
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Pi-Pi Stacking: Often observed between the antiparallel anthranilate rings of adjacent

molecules (Centroid-Centroid distance ~3.6 – 3.9 Å).

Dispersion: Van der Waals packing of the hydrophobic methyl/aryl groups.

Quantitative Data Summary (Template)
Use the following table structure to report your crystallographic findings.

Parameter Description
Typical Value (N-Aryl
Methyl Anthranilate)

Crystal System Lattice symmetry Monoclinic or Triclinic

Space Group Symmetry operations P2₁/c or P-1

Z Molecules per unit cell 4 (usually)

d(N-H...O) Intramolecular H-bond 2.62 – 2.68 Å

∠(N-H...O) H-bond Angle 130° – 145°

Dihedral Angle Ring A vs Ring B twist 45° – 65°

References
Fenamic Acid Derivatives:Fenamic acid. Wikipedia. Available at: [Link]

Intramolecular Hydrogen Bonding: Caron, G., et al. Intramolecular hydrogen bonding: An

opportunity for improved design in medicinal chemistry. University of Torino.[1] Available at:

[Link]

Crystallization Methods:How To: Grow X-Ray Quality Crystals. University of Rochester, Dept.

of Chemistry. Available at: [Link]

Small Molecule Crystallography:Small molecule crystallography. Excillum. Available at: [Link]

Structural Properties of Fenamates:The Chemistry and Bioactivity of Mefenamic Acid

Derivatives. NIH/PubMed. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://en.wikipedia.org/wiki/Fenamic_acid
https://iris.unito.it/retrieve/e27ce433-bcf3-2581-e053-d805fe0acbaa/2019_Intramolecular_IMHB3_mrr_rev2_text%20%281%29.pdf
https://iris.unito.it/handle/2318/1660856
https://www.sas.rochester.edu/chem/services/xray/growing-crystals.html
https://www.excillum.com/applications/small-molecule-crystallography/
https://pubmed.ncbi.nlm.nih.gov/32610688/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12930953?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. iris.unito.it [iris.unito.it]

To cite this document: BenchChem. [Technical Guide: Crystal Structure Analysis of N-Aryl
Methyl Anthranilate Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12930953/docs#technical-guide-crystal-structure-
analysis-of-n-aryl-methyl-anthranilate-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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